molecular formula C7H16ClNO2S B1372217 4-[(Methylsulfonyl)methyl]piperidine hydrochloride CAS No. 597563-39-8

4-[(Methylsulfonyl)methyl]piperidine hydrochloride

Cat. No.: B1372217
CAS No.: 597563-39-8
M. Wt: 213.73 g/mol
InChI Key: WFVLDWXGAGSFCJ-UHFFFAOYSA-N
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Description

4-[(Methylsulfonyl)methyl]piperidine hydrochloride is an organic compound with the molecular formula C7H16ClNO2S and a molecular weight of 213.73 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride typically involves the reaction of piperidine with methylsulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methylsulfonyl)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-[(Methylsulfonyl)methyl]piperidine hydrochloride is utilized in various scientific research fields:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.

    Biology: Employed in the study of biological pathways and as a building block for biologically active compounds.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(Methylsulfonyl)methyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It participates in various chemical pathways, including those involving sulfonylation and piperidine ring modifications .

Comparison with Similar Compounds

Uniqueness: 4-[(Methylsulfonyl)methyl]piperidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-(methylsulfonylmethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S.ClH/c1-11(9,10)6-7-2-4-8-5-3-7;/h7-8H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFVLDWXGAGSFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CC1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673953
Record name 4-[(Methanesulfonyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

597563-39-8
Record name 4-[(Methanesulfonyl)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Methanesulfonylmethyl-piperidine-1-carboxylic acid tert-butyl ester as white solid (6 g) was suspended in hydrochloric acid (4N solution in 1,4-dioxane) at 0° C. The ice bath was removed and the mixture was stirred at room temperature overnight. It was concentrated to give 4-methanesulfonylmethyl-piperidine hydrochloride as white solid (4.52 g).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Reactant of Route 2
4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Reactant of Route 3
4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Reactant of Route 4
4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Reactant of Route 5
4-[(Methylsulfonyl)methyl]piperidine hydrochloride
Reactant of Route 6
4-[(Methylsulfonyl)methyl]piperidine hydrochloride

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